molecular formula C20H15N B081383 Benzylidene 2-fluorenamine CAS No. 13924-50-0

Benzylidene 2-fluorenamine

Cat. No. B081383
CAS RN: 13924-50-0
M. Wt: 269.3 g/mol
InChI Key: MZLBNAQKLUROAC-UHFFFAOYSA-N
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Description

Benzylidene 2-fluorenamine, also known as B2F, is a synthetic compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a melting point of -6°C, boiling point of 154°C and vapor pressure of 0.5mmHg. B2F is a highly reactive compound that can be used in a number of different ways, including as a reagent for the synthesis of other compounds, as a solvent, and as a substrate for biochemical and physiological research.

Scientific Research Applications

Molecular Dynamics and Conformation

Benzylfluorene derivatives, including Benzylidene 2-fluorenamine, exhibit fascinating stereodynamics and conformational behaviors due to restricted rotations around specific bonds. These dynamic processes have been elucidated through variable temperature NMR spectroscopy, offering insights into the molecular structures and energetic pathways of these compounds (Casarini, Lunazzi, & Mazzanti, 2008).

Chemosensory Applications

This compound derivatives have been employed in the synthesis of novel styryl chemosensory materials for metal ion detection. These derivatives demonstrate selectivity and sensitivity towards metal ions, showcasing their potential in developing advanced sensing materials (Cao, Li, & Feng, 2012).

Photophysical and Photochemical Properties

The unique photophysical and photochemical properties of fluorene-based derivatives, including two-photon absorption and metal ion sensing capabilities, underscore their applicability in fields such as fluorescence microscopy and bioimaging. These materials have shown high sensitivity and selectivity towards Zn(2+) ions, making them suitable for various analytical applications (Belfield et al., 2010).

Synthetic Chemistry

The synthesis of Benzo[b]fluorene derivatives through intramolecular cycloaddition reactions highlights the versatility of this compound in constructing complex molecular architectures. These reactions, facilitated by the generation of cyclic allenes, provide a route to novel fluorene-based compounds with potential applications in organic synthesis and material science (Rodríguez et al., 2000).

Electrochromic and Thermal Properties

The incorporation of this compound structures into polymers has been explored to modulate their optical and electrochemical properties. These polymers exhibit reversible electrochromism, indicating their potential use in smart windows and display technologies. Furthermore, their high thermal stability makes them suitable for advanced material applications (Schraff, Sun, & Pammer, 2018).

Antimicrobial and Chemical Synthesis Applications

This compound and related compounds have been studied for their antimicrobial properties and as intermediates in chemical synthesis, demonstrating the compound's utility beyond traditional material science applications (Anbarasu & Samidurai, 2022).

Mechanism of Action

While the exact mechanism of action for Benzylidene 2-Fluorenamine is not explicitly mentioned, benzylidene derivatives are known for their biological properties . As per a proposed mechanism, N-benzylidene-2-iodoaniline was formed by the copper-catalyzed coupling of aromatic aldehydes with 2-iodoaniline .

properties

IUPAC Name

N-(9H-fluoren-2-yl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-2-6-15(7-3-1)14-21-18-10-11-20-17(13-18)12-16-8-4-5-9-19(16)20/h1-11,13-14H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLBNAQKLUROAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13924-50-0
Record name Benzylidene 2-fluoreneamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013924500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13924-50-0
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Record name 2-(BENZYLIDENEAMINO)FLUORENE
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